

Spectroscopic Profile of tert-Butyl (2-oxocyclohexyl)carbamate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	tert-Butyl (2-oxocyclohexyl)carbamate
Cat. No.:	B152982

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of **tert-Butyl (2-oxocyclohexyl)carbamate**, a key building block in synthetic organic chemistry. Due to the limited availability of published experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established principles and analysis of structurally analogous compounds. This information is intended to serve as a valuable resource for the identification, characterization, and utilization of this molecule in research and development.

Chemical Structure and Properties

tert-Butyl (2-oxocyclohexyl)carbamate is a carbamate-protected aminocyclohexanone derivative. The presence of the tert-butoxycarbonyl (Boc) protecting group on the amine at the C2 position, adjacent to the carbonyl group, makes it a valuable intermediate for the synthesis of various nitrogen-containing cyclic compounds.

IUPAC Name: tert-butyl N-(2-oxocyclohexyl)carbamate Molecular Formula: C₁₁H₁₉NO₃

Molecular Weight: 213.27 g/mol

Predicted Spectroscopic Data

The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **tert-Butyl (2-oxocyclohexyl)carbamate**. These predictions are based on the analysis of similar structures and established spectroscopic principles.

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Notes
~ 5.5 - 6.0	Broad	1H	N-H	Chemical shift can vary with concentration and temperature.
~ 4.2 - 4.4	Multiplet	1H	CH-N	The proton on the carbon bearing the carbamate group.
~ 2.3 - 2.6	Multiplet	2H	CH ₂ adjacent to C=O	Protons on the carbon alpha to the carbonyl group.
~ 1.6 - 2.2	Multiplet	6H	Cyclohexane CH ₂	Remaining methylene protons of the cyclohexane ring.
1.45	Singlet	9H	C(CH ₃) ₃	Characteristic singlet for the tert-butyl group of the Boc protector.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

Chemical Shift (δ , ppm)	Assignment	Notes
~ 208 - 212	C=O	Ketone carbonyl.
~ 155 - 156	C=O (Carbamate)	Carbonyl of the Boc group.
~ 80	C(CH ₃) ₃	Quaternary carbon of the tert-butyl group.
~ 55 - 60	CH-N	Carbon attached to the nitrogen.
~ 35 - 45	Cyclohexane CH ₂	Carbons of the cyclohexane ring.
28.3	C(CH ₃) ₃	Methyl carbons of the tert-butyl group.

Predicted IR Spectroscopy Data

Frequency (cm ⁻¹)	Intensity	Assignment
~ 3300 - 3400	Medium	N-H stretch
~ 2960 - 2850	Strong	C-H stretch (alkane)
~ 1710 - 1725	Strong	C=O stretch (ketone)
~ 1680 - 1700	Strong	C=O stretch (carbamate)
~ 1510 - 1530	Medium	N-H bend
~ 1160 - 1170	Strong	C-O stretch

Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
213	Low	$[M]^+$ (Molecular ion)
157	Moderate	$[M - C_4H_8]^+$ (Loss of isobutylene)
140	Moderate	$[M - C_4H_9O]^+$ (Loss of tert-butoxy group)
114	High	$[M - Boc]^+$ (Loss of the Boc protecting group)
57	Very High	$[C_4H_9]^+$ (tert-Butyl cation)

Experimental Protocols

A plausible synthetic route to **tert-Butyl (2-oxocyclohexyl)carbamate** involves the protection of 2-aminocyclohexanone. The following is a general procedure that can be adapted for this synthesis.

Synthesis of **tert-Butyl (2-oxocyclohexyl)carbamate**

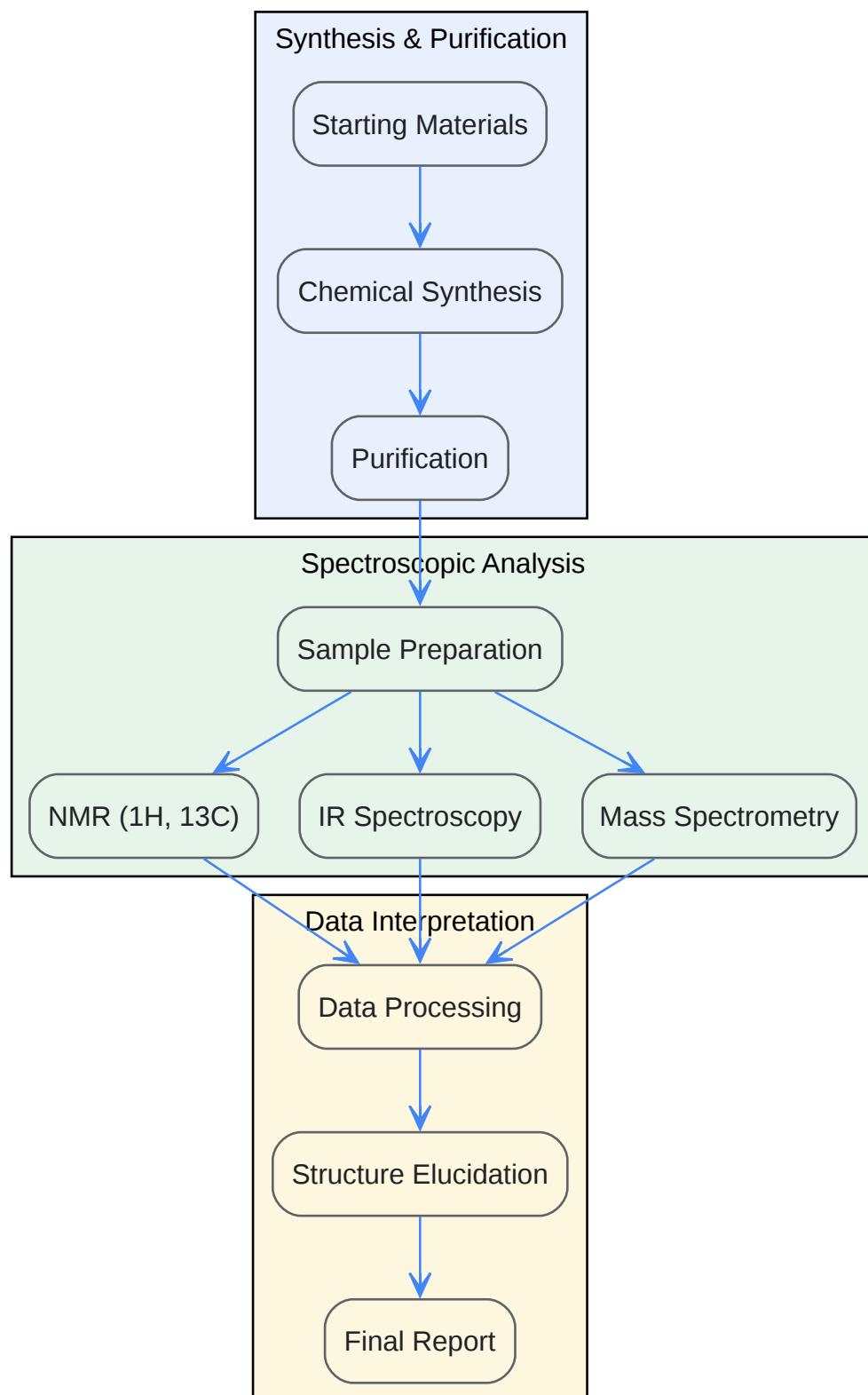
- Reaction Setup: To a solution of 2-aminocyclohexanone hydrochloride (1 equivalent) in a suitable solvent such as dichloromethane or a mixture of dioxane and water, add a base like triethylamine or sodium bicarbonate (2-3 equivalents) at 0 °C.
- Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate (Boc_2O) (1.1 equivalents) either as a solid or dissolved in the reaction solvent.
- Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Work-up: Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
- Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by

column chromatography on silica gel to afford the pure **tert-Butyl (2-oxocyclohexyl)carbamate**.

Spectroscopic Analysis Protocol

- NMR Spectroscopy: Prepare a ~5-10 mg sample in ~0.6 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard. Acquire ^1H and ^{13}C NMR spectra on a 400 MHz or higher field spectrometer.
- IR Spectroscopy: Obtain the infrared spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically as a thin film on a salt plate or using an Attenuated Total Reflectance (ATR) accessory.
- Mass Spectrometry: Analyze the sample using a mass spectrometer with an electron ionization (EI) source.

Visualizations


The following diagrams illustrate the chemical structure and a general workflow for the spectroscopic analysis of **tert-Butyl (2-oxocyclohexyl)carbamate**.

tert-Butyl (2-oxocyclohexyl)carbamate

mol

[Click to download full resolution via product page](#)

Caption: Chemical structure of **tert-Butyl (2-oxocyclohexyl)carbamate**.

[Click to download full resolution via product page](#)

Caption: General workflow for synthesis and spectroscopic analysis.

- To cite this document: BenchChem. [Spectroscopic Profile of tert-Butyl (2-oxocyclohexyl)carbamate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b152982#spectroscopic-data-nmr-ir-ms-of-tert-butyl-2-oxocyclohexyl-carbamate>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com